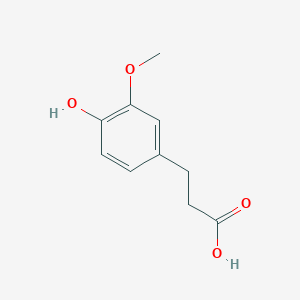

3-(4-Hydroxy-3-methoxyphenyl)propionic acid

Descripción general

Descripción

El ácido hidroferúlico, también conocido como ácido 3-(4-hidroxi-3-metoxifenil)propanoico, es un compuesto orgánico con la fórmula molecular C10H12O4. Es un derivado del ácido ferúlico y se clasifica como un compuesto fenólico. El ácido hidroferúlico es conocido por sus propiedades antioxidantes y es un metabolito principal de la curcumina, un compuesto que se encuentra en la cúrcuma .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido hidroferúlico se puede sintetizar a través de diversas reacciones químicas. Un método común implica la hidrogenación del ácido ferúlico. Este proceso generalmente utiliza un catalizador como paladio sobre carbono (Pd/C) bajo gas hidrógeno a presiones y temperaturas elevadas .

Métodos de producción industrial

En entornos industriales, el ácido hidroferúlico a menudo se produce a través de la biotransformación del ácido ferúlico utilizando fermentación microbiana. Se emplean cepas específicas de bacterias u hongos para convertir el ácido ferúlico en ácido hidroferúlico bajo condiciones controladas. Este método es preferido debido a su eficiencia y respeto al medio ambiente .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido hidroferúlico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El ácido hidroferúlico se puede oxidar para formar ácido vanílico.

Reducción: Se puede reducir para formar ácido dihidroferúlico.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH4).

Sustitución: Los catalizadores ácidos como el ácido sulfúrico (H2SO4) a menudo se emplean en reacciones de esterificación.

Productos principales formados

Ácido vanílico: Formado a través de la oxidación.

Ácido dihidroferúlico: Formado a través de la reducción.

Ésteres y éteres: Formados a través de reacciones de sustitución.

Aplicaciones Científicas De Investigación

Metabolic Benefits

HMPA is recognized for its significant contributions to metabolic health, particularly in the context of obesity and diabetes. Research indicates that HMPA may exert antidiabetic properties , improve hepatic lipid metabolism , and enhance energy expenditure .

Antidiabetic Properties

Studies have shown that HMPA can improve insulin sensitivity and glucose metabolism. In a study involving high-fat diet-induced obese mice, HMPA administration resulted in reduced body weight gain and improved insulin sensitivity, highlighting its potential as a therapeutic agent for managing diabetes .

Hepatic Lipid Metabolism

HMPA activates the GPR41 receptor, which plays a crucial role in lipid catabolism. This activation leads to improved hepatic steatosis and reduced fat accumulation in the liver . The compound's ability to modulate lipid metabolism suggests its utility in developing functional foods aimed at preventing obesity-related metabolic disorders.

Pharmacokinetics

Understanding the pharmacokinetic profile of HMPA is essential for evaluating its efficacy and safety as a dietary supplement or pharmaceutical agent. After oral administration, HMPA shows rapid absorption and distribution across various tissues.

Absorption and Distribution

In studies conducted on Sprague-Dawley rats, HMPA reached peak plasma concentrations within 15 minutes of administration. The compound was detected in various organs, including the liver and kidneys, indicating efficient systemic distribution . This rapid absorption may enhance its therapeutic potential.

Metabolism

HMPA undergoes extensive metabolism into conjugated forms (sulfated and glucuronidated), which are also detected in the bloodstream post-administration. This metabolic pathway is crucial for understanding how HMPA exerts its biological effects .

Cognitive Function Improvement

Emerging evidence suggests that HMPA may also have neuroprotective effects, potentially improving cognitive function. Animal studies indicate that HMPA can enhance memory performance and reduce cognitive decline associated with aging or neurodegenerative conditions .

Case Studies

Several case studies have documented the effects of HMPA on various health conditions:

-

Case Study 1: Obesity Management

In a controlled study with obese mice, supplementation with HMPA led to significant reductions in body weight and fat mass compared to control groups. The study highlighted improvements in metabolic markers such as glucose tolerance and insulin sensitivity . -

Case Study 2: Muscle Strength Enhancement

Another investigation assessed the impact of HMPA on muscle strength and endurance in mice subjected to exhaustive exercise. Results indicated that HMPA administration improved grip strength and reduced protein catabolism during physical exertion .

Data Summary Table

Mecanismo De Acción

El ácido hidroferúlico ejerce sus efectos principalmente a través de sus propiedades antioxidantes. Elimina los radicales libres y reduce el estrés oxidativo donando átomos de hidrógeno a las especies reactivas del oxígeno (ROS). Esta acción ayuda a proteger las células del daño y se ha relacionado con varios beneficios para la salud, incluidos los efectos antiinflamatorios y neuroprotectores. El ácido hidroferúlico también interactúa con dianas moleculares como las enzimas involucradas en las vías del estrés oxidativo .

Comparación Con Compuestos Similares

El ácido hidroferúlico es similar a otros compuestos fenólicos, como:

Ácido ferúlico: El compuesto padre del ácido hidroferúlico, conocido por sus propiedades antioxidantes y antiinflamatorias.

Ácido vanílico: Un producto de oxidación del ácido hidroferúlico, que también posee propiedades antioxidantes.

Ácido cafeico: Otro compuesto fenólico con actividades antioxidantes similares.

El ácido hidroferúlico es único debido a su estructura específica, que le permite actuar como un metabolito de la curcumina y un precursor del ácido vanílico. Esta vía metabólica única lo distingue de otros compuestos fenólicos .

Actividad Biológica

3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as hydroferulic acid, is a bioactive compound primarily derived from dietary sources such as fruits and vegetables. Its role in various biological processes, particularly in metabolic regulation and antioxidant activity, has garnered significant research interest. This article explores the biological activity of HMPA, emphasizing its mechanisms of action, health benefits, and relevant research findings.

HMPA is a monocarboxylic acid characterized by the presence of a 4-hydroxy-3-methoxyphenyl group. It is produced in the human gut through the metabolism of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is abundant in foods like oranges, carrots, and coffee . HMPA exhibits potent antioxidant properties and has been identified as a biomarker for coffee consumption due to its high sensitivity .

Antioxidant Properties

HMPA demonstrates significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. The compound inhibits the production of pro-inflammatory mediators such as prostaglandin E2, contributing to its anti-inflammatory effects . This property is particularly relevant in preventing chronic diseases associated with oxidative damage.

Metabolic Benefits

Recent studies have highlighted HMPA's role in improving metabolic health. It has been shown to:

- Regulate Lipid Metabolism : HMPA enhances hepatic lipid metabolism by activating GPR41 receptors, which are involved in lipid catabolism. This mechanism contributes to reducing hepatic steatosis and improving insulin sensitivity in animal models .

- Combat Obesity : In high-fat diet-induced obesity models, HMPA supplementation resulted in reduced weight gain and improved metabolic profiles. The modulation of gut microbiota composition was observed, with an increase in beneficial Bacteroidetes and a decrease in Firmicutes .

Case Studies

- High-Fat Diet Models : A study demonstrated that dietary HMCA led to significant weight loss and metabolic improvements due to the conversion of HMCA to HMPA by gut microbiota. This conversion was linked to enhanced insulin sensitivity and reduced liver fat accumulation .

- Muscle Atrophy Mitigation : Research presented at the Asian Oceanian Myology Center indicated that HMPA mitigated dexamethasone-induced muscle atrophy by downregulating Atrogin-1 and MuRF-1 expression, highlighting its potential in muscle preservation during catabolic states .

Summary of Findings

Propiedades

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLQJTPHPSDZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150427 | |

| Record name | Dihydroferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-23-5 | |

| Record name | Dihydroferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-hydroxy-3-methoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROFERULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O01RNC700M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydroferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.